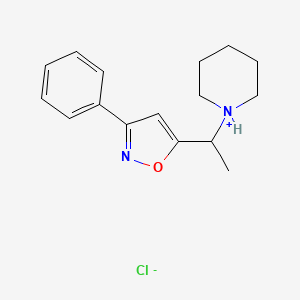
(Z)-3-cyano-3-(4-ethyl-3-nitrophenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-cyano-3-(4-ethyl-3-nitrophenyl)prop-2-enoate is an organic compound characterized by its cyano and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-cyano-3-(4-ethyl-3-nitrophenyl)prop-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is carried out between 4-ethyl-3-nitrobenzaldehyde and malononitrile in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and scalability. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-cyano-3-(4-ethyl-3-nitrophenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The cyano group can be reduced to an amine using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Nucleophiles like amines or alcohols, solvents like dimethylformamide.
Major Products Formed
Oxidation: 3-amino-3-(4-ethyl-3-nitrophenyl)prop-2-enoate.
Reduction: 3-(4-ethyl-3-nitrophenyl)prop-2-enamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic chemistry, (Z)-3-cyano-3-(4-ethyl-3-nitrophenyl)prop-2-enoate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of heterocyclic compounds and other functionalized derivatives.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features make it a candidate for the development of bioactive molecules.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. It can be modified to create new drug candidates with therapeutic properties.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (Z)-3-cyano-3-(4-ethyl-3-nitrophenyl)prop-2-enoate involves its interaction with specific molecular targets. The cyano and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-3-cyano-3-(4-ethyl-3-nitrophenyl)prop-2-enoate: The E-isomer of the compound, which has different spatial arrangement and potentially different reactivity.
3-cyano-3-(4-methyl-3-nitrophenyl)prop-2-enoate: A similar compound with a methyl group instead of an ethyl group.
3-cyano-3-(4-ethyl-3-aminophenyl)prop-2-enoate: A derivative where the nitro group is replaced by an amino group.
Uniqueness
(Z)-3-cyano-3-(4-ethyl-3-nitrophenyl)prop-2-enoate is unique due to its specific spatial configuration (Z-isomer) and the presence of both cyano and nitro functional groups
Properties
Molecular Formula |
C12H9N2O4- |
|---|---|
Molecular Weight |
245.21 g/mol |
IUPAC Name |
(Z)-3-cyano-3-(4-ethyl-3-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C12H10N2O4/c1-2-8-3-4-9(5-11(8)14(17)18)10(7-13)6-12(15)16/h3-6H,2H2,1H3,(H,15,16)/p-1/b10-6+ |
InChI Key |
XMHMQLXUPVUQGZ-UXBLZVDNSA-M |
Isomeric SMILES |
CCC1=C(C=C(C=C1)/C(=C/C(=O)[O-])/C#N)[N+](=O)[O-] |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=CC(=O)[O-])C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 4-[[4-(ethoxycarbonyl)phenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1h-pyrazole-3-carboxylate](/img/structure/B13739847.png)



![diethyl-[2-[(4-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B13739871.png)



![2-[(P-Chlorophenyl)azo]-1-ethyl-pyridinium tetrafluoroborate](/img/structure/B13739906.png)



